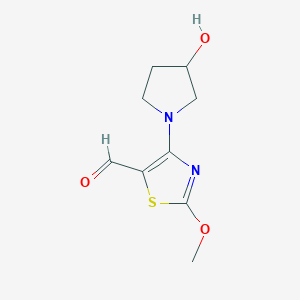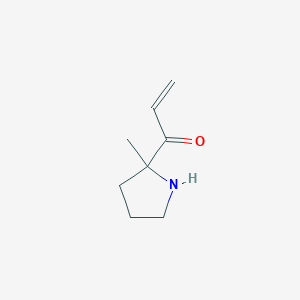
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one is a synthetic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, 1-acryloyl-2-methylpyrrolidine . This compound belongs to the class of cathinones, which are known for their stimulant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one typically involves the reaction of 2-methylpyrrolidine with acryloyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain . This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methcathinone: Another cathinone derivative with similar stimulant properties.
Mephedrone: A synthetic stimulant that shares structural similarities with 1-(2-Methylpyrrolidin-2-yl)prop-2-en-1-one.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its methylpyrrolidine ring differentiates it from other cathinones, influencing its potency and duration of action .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(2-methylpyrrolidin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-3-7(10)8(2)5-4-6-9-8/h3,9H,1,4-6H2,2H3 |
InChI-Schlüssel |
GOKNVNCTROXCNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



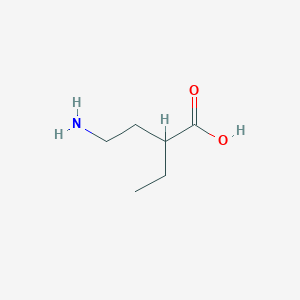
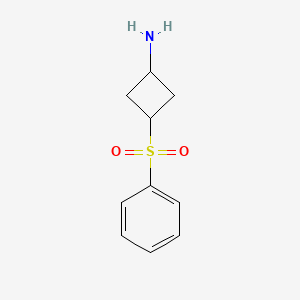
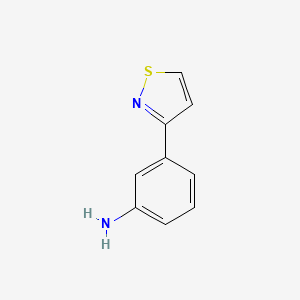
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
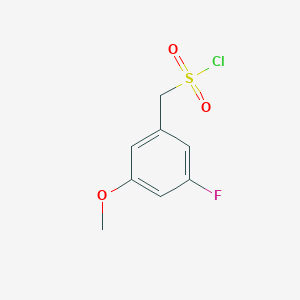
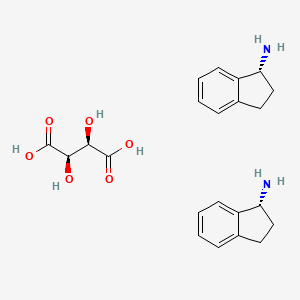
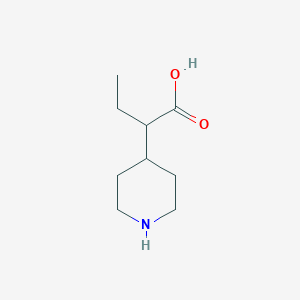
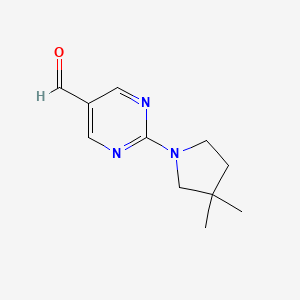
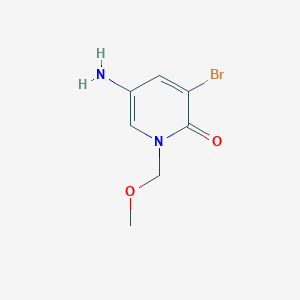
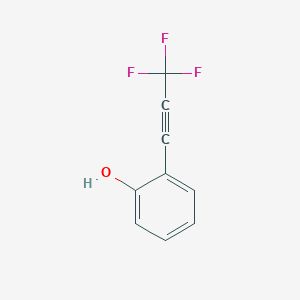
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)

